An In-depth Technical Guide to 1,3-Thiazinane-2,6-dione
An In-depth Technical Guide to 1,3-Thiazinane-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Thiazinane-2,6-dione is a heterocyclic organic compound belonging to the thiazinane family. The thiazinane core, a six-membered ring containing one sulfur and one nitrogen atom, is a significant scaffold in medicinal chemistry. Derivatives of 1,3-thiazine and its saturated form, 1,3-thiazinane, have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] The dione substitution at the 2 and 6 positions suggests potential for hydrogen bonding and diverse chemical reactivity, making it a molecule of interest for further investigation and as a building block in drug discovery.
Chemical Structure and Properties
1,3-Thiazinane-2,6-dione possesses a saturated six-membered ring with a sulfur atom at position 1, a nitrogen atom at position 3, and carbonyl groups at positions 2 and 6.
Table 1: Physicochemical Properties of 1,3-Thiazinane-2,6-dione
| Property | Value | Source/Method |
| CAS Number | 34653-21-9 | Chemical Abstracts Service[4] |
| Molecular Formula | C₄H₅NO₂S | Calculated |
| Molecular Weight | 131.15 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Predicted |
| Melting Point | Not Determined | - |
| Boiling Point | Not Determined | - |
| Solubility | Soluble in polar organic solvents | Predicted |
Proposed Synthesis
While a specific, validated experimental protocol for the synthesis of 1,3-Thiazinane-2,6-dione is not available in the reviewed literature, a plausible synthetic route can be proposed based on known precursors. Chemical sourcing databases list beta-alanine and O,S-diethyl dithiocarbonate as potential starting materials.[4] A likely pathway involves the initial formation of an N-substituted beta-alanine derivative followed by intramolecular cyclization.
An alternative and more direct conceptual pathway would involve the reaction of 3-mercaptopropionic acid with an isocyanate equivalent, followed by cyclization, though this is a more general approach to thiazinane-4-ones.[5][6]
Below is a proposed experimental workflow for the synthesis of 1,3-Thiazinane-2,6-dione from beta-alanine.
Proposed Experimental Protocol
Reaction: N-acylation of beta-alanine followed by intramolecular cyclization.
Materials:
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Beta-alanine
-
A suitable acylating agent with a leaving group (e.g., a phosgene equivalent with a thiol component)
-
Aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
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Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
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Dehydrating/cyclizing agent (e.g., a carbodiimide or similar)
Procedure:
-
N-Acylation: Beta-alanine is suspended in an aprotic solvent. A base is added to deprotonate the carboxylic acid and/or amino group. The acylating agent is added dropwise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.
-
Work-up and Isolation of Intermediate: Upon completion, the reaction mixture is quenched with water or a mild acid. The organic layer is separated, washed, dried, and concentrated under reduced pressure to yield the crude N-acyl-beta-alanine intermediate. Purification may be performed by column chromatography or recrystallization.
-
Cyclization: The purified intermediate is dissolved in a suitable solvent, and a cyclizing agent is added. The reaction is heated to reflux and monitored by TLC.
-
Final Work-up and Purification: The reaction mixture is cooled, and the solvent is removed. The crude product is purified by column chromatography or recrystallization to yield 1,3-Thiazinane-2,6-dione.
Characterization: The final product would be characterized by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.
Proposed Synthesis Workflow Diagram
Caption: Proposed two-step synthesis workflow for 1,3-Thiazinane-2,6-dione.
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for 1,3-Thiazinane-2,6-dione based on the analysis of its structure and comparison with related compounds.
Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.5 - 9.5 | br s | 1H | N-H |
| ~ 3.8 - 4.0 | t | 2H | -CH₂-N- |
| ~ 2.8 - 3.0 | t | 2H | -S-CH₂- |
Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 - 175 | C=O (position 6) |
| ~ 165 - 170 | C=O (position 2) |
| ~ 40 - 45 | -CH₂-N- |
| ~ 30 - 35 | -S-CH₂- |
Table 4: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3200 - 3300 | Medium, Broad | N-H stretch |
| ~ 1720 - 1740 | Strong | C=O stretch (imide) |
| ~ 1680 - 1700 | Strong | C=O stretch (thioimide) |
| ~ 2850 - 2950 | Medium | C-H stretch |
Table 5: Predicted Mass Spectrometry Data
| m/z | Ion |
| 131.01 | [M]⁺ |
| 132.01 | [M+H]⁺ |
Potential Biological Activity and Applications
The broader class of 1,3-thiazinane derivatives are known for a variety of biological activities. Given this context, 1,3-Thiazinane-2,6-dione could be investigated for several potential applications.
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Antimicrobial Agents: The N-C-S linkage is a key feature in many antimicrobial compounds, including the cephalosporin class of antibiotics.[2][7]
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Antitumor Agents: Certain thiazine derivatives have shown potential as anticancer agents.[1]
-
Anti-inflammatory Agents: The thiazinane scaffold has been explored for the development of anti-inflammatory drugs.[3]
The dione structure of 1,3-Thiazinane-2,6-dione makes it a potential candidate for acting as a Michael acceptor or participating in other covalent interactions with biological targets. It could also serve as a rigid scaffold for the development of more complex molecules.
Logical Relationship of Thiazinane Derivatives to Biological Activity
Caption: Potential therapeutic applications stemming from the 1,3-thiazinane core structure.
Conclusion
1,3-Thiazinane-2,6-dione is a heterocyclic compound of interest due to the established biological significance of the thiazinane scaffold. While specific experimental data for this molecule is sparse, this guide provides a foundational understanding of its structure, potential synthetic routes, and predicted properties based on the chemistry of related compounds. Further research is warranted to synthesize and characterize this compound and to explore its potential applications in medicinal chemistry and drug development.
References
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. beta-Alanyl-beta-alanine in cyclic beta-turned peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Diverse Therapeutic Applications of 1, 3-Thiazine: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,3-thiazinane-2,6-dione | CAS#:34653-21-9 | Chemsrc [chemsrc.com]
- 5. Chemistry of Substituted Thiazinanes and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. derpharmachemica.com [derpharmachemica.com]
